Indole, 5-hydroxy-3-(4-piperidylmethyl)-
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Overview
Description
Indole, 5-hydroxy-3-(4-piperidylmethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For Indole, 5-hydroxy-3-(4-piperidylmethyl)-, specific synthetic routes may involve the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Indole, 5-hydroxy-3-(4-piperidylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Scientific Research Applications
Indole, 5-hydroxy-3-(4-piperidylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Indole, 5-hydroxy-3-(4-piperidylmethyl)- involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulating cellular responses. The exact pathways depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
Uniqueness
Indole, 5-hydroxy-3-(4-piperidylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
55818-14-9 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-15-6-4-10/h1-2,8-10,15-17H,3-7H2 |
InChI Key |
KJJHGJHFMCUPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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